molecular formula C16H17NO B271513 N-(4-ethylphenyl)-3-methylbenzamide

N-(4-ethylphenyl)-3-methylbenzamide

Cat. No. B271513
M. Wt: 239.31 g/mol
InChI Key: HSWQMZXFLQTWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-3-methylbenzamide, also known as N-ethyl-3-methyl-4-phenylbenzamide (EMPA), is a chemical compound with the molecular formula C17H19NO. It is a white to off-white powder that is soluble in organic solvents such as ethanol and chloroform. EMPA is a widely studied compound due to its various applications in scientific research.

Mechanism of Action

EMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, EMPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
EMPA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EMPA has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMPA in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in various cell lines. However, one limitation of using EMPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on EMPA. One area of interest is the development of new drugs based on EMPA for the treatment of cancer and other diseases. Another area of interest is the study of the mechanisms of action of EMPA and its effects on various biochemical pathways. Additionally, the development of new synthesis methods for EMPA may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

EMPA can be synthesized by the reaction of 3-methylbenzoic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

EMPA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. EMPA has been used in the development of new drugs for the treatment of cancer and other diseases.

properties

Product Name

N-(4-ethylphenyl)-3-methylbenzamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-13-7-9-15(10-8-13)17-16(18)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

HSWQMZXFLQTWAN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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